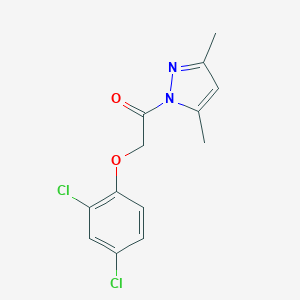

1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole

Overview

Description

The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It’s highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole” are not available, there are methods for synthesizing similar compounds. For instance, a series of new compounds incorporating 2,4-dichlorophenoxy nucleus have been synthesized . The reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride followed by treatment with phenacylbromides led to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .

Scientific Research Applications

Antitumor Properties

The compound “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole” has been synthesized and tested for its antitumor properties. The compound showed promising results against transplantable murine tumor cell lines .

Stomach Cancer Treatment

Thiosemicarbazide, a structural moiety in “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole”, has shown potential in the treatment of stomach cancer. The compound has been found to intercalate with DNA, which could potentially disrupt the growth of cancer cells .

Herbicidal Activity

Compounds incorporating the 2,4-dichlorophenoxy nucleus, such as “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole”, have been used as herbicides. These compounds can effectively control the growth of unwanted plants .

Soil Nitrification Inhibition

“3,5-Dimethylpyrazol” has been found to have a significant effect on soil nitrification inhibition. This can be beneficial in agriculture, where controlling the rate of nitrification can help manage the availability of nutrients for plants .

Preparation of Pyrazolato Ligated Complexes

“3,5-Dimethylpyrazol” is commonly used as a reagent for the preparation of pyrazolato ligated complexes. These complexes are widely studied in coordination chemistry .

Regulation of Liver Macroautophagy

The compound “3,5-Dimethylpyrazol” has been used as a stimulatory agent in the study of liver macroautophagy and protein degradation. This could potentially have implications in the treatment of liver diseases .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEUSFXLHJRECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157531 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole | |

CAS RN |

13241-78-6 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,5-dimethylpyrazole?

A1: 3,5-Dimethylpyrazole has the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. []

Q2: Does 3,5-dimethylpyrazole exhibit any notable spectroscopic properties?

A2: Yes, 3,5-dimethylpyrazole and its derivatives are often characterized using spectroscopic techniques like IR, NMR (1H, 13C{1H}, 77Se{1H}), and mass spectrometry. [, , ]

Q3: What is the significance of 3,5-dimethylpyrazole in coordination chemistry?

A3: 3,5-Dimethylpyrazole is a versatile building block for various ligands, particularly scorpionate ligands, which are tridentate ligands capable of coordinating to metal centers. [, , , , , , , , , , , , , , , , , , , , ]

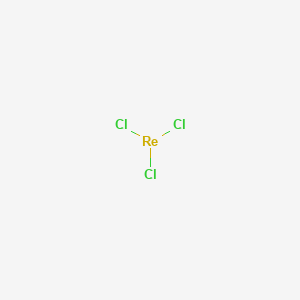

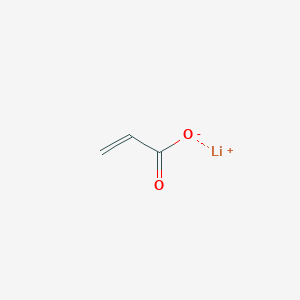

Q4: What types of metal complexes incorporating 3,5-dimethylpyrazole have been synthesized?

A4: A wide range of complexes incorporating 3,5-dimethylpyrazole-based ligands have been synthesized, encompassing various metals like lithium, titanium, zirconium, copper, nickel, zinc, manganese, rhenium, iridium, lutetium, and rare-earth metals. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are some applications of metal complexes containing 3,5-dimethylpyrazole moieties?

A5: These complexes have shown promise in various catalytic applications, such as:

- Ring-opening polymerization: Catalyzing the polymerization of cyclic esters like ε-caprolactone and L-lactide. [, , ]

- Hydroamination: Facilitating the addition of amines to alkenes. []

- Hydroalkoxylation/cyclization: Promoting the cyclization of alkynyl alcohols. []

- Ethylene oligomerization: Catalyzing the oligomerization of ethylene, primarily to 1-butene and 1-hexene. []

- Friedel-Crafts alkylation: Participating in tandem catalysis for ethylene oligomerization and subsequent alkylation of toluene. []

- Olefin polymerization: Catalyzing the polymerization of olefins, like styrene, after activation with methylaluminoxane. []

Q6: Are there specific examples of 3,5-dimethylpyrazole-based ligands influencing the reactivity or selectivity of metal complexes?

A6: Yes, several studies have highlighted the impact of these ligands. For example, the presence of an additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid compared to bis(3,5-dimethylpyrazol-1-yl)acetic acid significantly affects the stability and reactivity of their respective transition metal complexes. []

Q7: How do structural modifications of 3,5-dimethylpyrazole derivatives impact the properties of their metal complexes?

A7: The substituents on the 3,5-dimethylpyrazole ring and the nature of the linker connecting multiple pyrazole units significantly affect the coordination geometry, stability, reactivity, and catalytic properties of the resulting metal complexes. [, , , , , , , , ]

Q8: Are there instances where 3,5-dimethylpyrazole derivatives have been used to develop chiral catalysts?

A8: Yes, researchers have successfully employed chiral 3,5-dimethylpyrazole-based scorpionate ligands to synthesize enantiopure metal complexes, particularly for asymmetric epoxidation reactions and stereoselective ring-opening polymerization of lactides. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)